N-(2-(4-(フラン-3-イル)-1H-ピラゾール-1-イル)エチル)-2-メチルベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

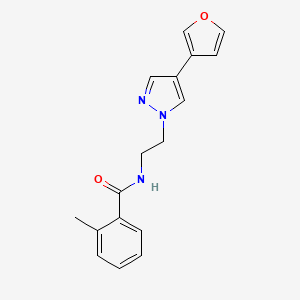

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide moiety

科学的研究の応用

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

Target of Action

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a furan derivative . Furan derivatives have been found to interact with various targets or receptors in the body, acting as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc . .

Mode of Action

Furan derivatives, in general, interact with their targets to show their potentiality to treat diseases or disorders .

Biochemical Pathways

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, improving pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have high therapeutic properties and have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure high-quality product suitable for various applications.

化学反応の分析

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyrazole ring may produce pyrazoline derivatives.

類似化合物との比較

Similar Compounds

Similar compounds include other furan and pyrazole derivatives, such as:

- Furan-2-carboxylic acid

- 1H-pyrazole-4-carboxamide

- 2-methylbenzamide derivatives

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework characterized by the presence of a furan ring, a pyrazole moiety, and a benzamide group. This combination is believed to enhance its pharmacological properties.

| Component | Structure | Function |

|---|---|---|

| Furan Ring | Furan | Contributes to biological activity through electron donation. |

| Pyrazole | Pyrazole | Known for diverse pharmacological profiles including anti-inflammatory effects. |

| Benzamide | Benzamide | Enhances binding affinity to biological targets. |

The biological activity of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and cancer cell proliferation.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound may exert its anticancer effects by modulating apoptotic pathways and inhibiting angiogenesis.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study published in Pharmaceutical Biology evaluated the anti-inflammatory effects of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide in a rat model of arthritis. Results showed a significant reduction in paw swelling and histological evidence of decreased inflammation compared to control groups .

-

Anticancer Efficacy :

- In a recent investigation, the compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Synthesis Methods

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves several key steps:

- Formation of Pyrazole Ring : Starting from furan derivatives, pyrazole rings can be synthesized through cyclization reactions involving hydrazine derivatives.

- Benzamide Formation : The final step involves acylation reactions where the pyrazole derivative is reacted with 2-methylbenzoyl chloride.

特性

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-4-2-3-5-16(13)17(21)18-7-8-20-11-15(10-19-20)14-6-9-22-12-14/h2-6,9-12H,7-8H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCIPWMCURTDDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。